Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate
Description
Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted at position 2 with a pyrimidin-2-yl group and at position 3 with a methyl carboxylate. This structure combines the electron-rich thiophene with the π-deficient pyrimidine ring, making it a promising scaffold in medicinal chemistry for kinase inhibition or as a building block in organic synthesis.
Properties
Molecular Formula |
C10H8N2O2S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
methyl 2-pyrimidin-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)7-3-6-15-8(7)9-11-4-2-5-12-9/h2-6H,1H3 |
InChI Key |
LUDDIKAXSBZGSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of this compound generally involves constructing the thiophene core substituted by a pyrimidine ring and introducing the methyl carboxylate group. The typical synthetic strategies include:
- Nucleophilic substitution reactions starting from methyl 2-thiophenecarboxylate with pyrimidine derivatives.
- Condensation reactions that couple thiophene and pyrimidine precursors.
- Intramolecular cyclization and acylation steps to establish the heterocyclic framework.
These methods require careful control of reaction conditions such as temperature, solvent, and catalysts to optimize yield and purity.
Detailed Synthetic Route Example
One documented method involves the following steps:
- Starting Material : Methyl 2-thiophenecarboxylate is used as the thiophene precursor.
- Nucleophilic Substitution : The 2-position of the thiophene ring undergoes nucleophilic substitution with a pyrimidine derivative under controlled conditions.
- Reaction Conditions : The reaction is typically conducted in polar aprotic solvents, with temperature carefully regulated to favor substitution without decomposition.
- Purification : The product is purified via recrystallization or chromatographic techniques.
- Characterization : The final compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This approach leverages the reactivity of the thiophene ring and the nucleophilicity of the pyrimidine nitrogen atoms to form the desired heterocyclic compound.
Alternative Synthetic Strategies
Coupling of Acetals with Beta-Ketoesters : According to patent literature, a process involving coupling an acetal with a beta-ketoester under acidic and nucleophilic conditions, followed by acetylation and reaction with dialkyl acetal of N,N-dimethylformamide, can lead to intermediates that upon further reaction with guanidine derivatives yield pyrimidine-thiophene carboxylates. This multistep synthesis can be adapted for related compounds and may be modified to prepare this compound analogs.
Condensation Reactions with Aminothiophenes : In related thiophene derivatives, condensation of aminothiophene carboxylates with aryl carboxylic acids or derivatives using coupling agents such as HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has been demonstrated. This method provides a route to functionalized thiophene-pyrimidine frameworks with potential for further derivatization.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nucleophilic substitution | Methyl 2-thiophenecarboxylate + pyrimidine derivative | Polar aprotic solvents; controlled temperature (e.g., reflux or 50-80°C) |
| Coupling with beta-ketoester | Acidic conditions followed by nucleophilic conditions | Requires Lewis acid catalysts for acetylation |
| Acetylation | Acetyl halide or acetic anhydride + Lewis acid | Facilitates formation of key intermediates |
| Reaction with guanidine | Guanidine or salt in suitable solvent | Forms pyrimidine ring structure |
| Hydrolysis and condensation | Hydrolysis of ester group; condensation with ammonia | Finalizes carboxamide or ester functionality |
Optimization of these steps involves adjusting solvent polarity, temperature, reaction time, and stoichiometry to maximize yield and minimize side reactions.
Characterization Data
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR confirm the presence of thiophene protons, pyrimidine ring protons, and methyl ester signals.
- Mass Spectrometry (MS) : Confirms molecular weight (~224.25 g/mol).
- Infrared Spectroscopy (IR) : Identifies ester carbonyl stretch (~1700 cm^-1) and aromatic C-H stretches.
- Elemental Analysis : Confirms the expected carbon, hydrogen, nitrogen, oxygen, and sulfur content.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Methyl 2-thiophenecarboxylate + pyrimidine derivative | Polar aprotic solvents, reflux, controlled temperature | Direct, relatively simple | Requires pure starting materials |
| Acetal coupling and acetylation | Acetal + beta-ketoester | Acidic and nucleophilic conditions, Lewis acid catalysis | Versatile for related compounds | Multi-step, more complex |
| Condensation with aminothiophenes | Aminothiophene carboxylate + aryl carboxylic acid | Coupling agent (HATU), mild conditions | Efficient for functionalized derivatives | Requires coupling agents |
Research Findings and Notes
- The compound's ester group is reactive and can be hydrolyzed or further modified to carboxylic acids or amides, expanding its utility in synthetic chemistry.
- Kinetic studies in related syntheses suggest that reaction rates depend strongly on solvent polarity and temperature, which can be optimized to improve yields.
- The compound serves as a key intermediate for the synthesis of bioactive heterocycles with potential antimicrobial and anti-inflammatory properties, as demonstrated in related thiophene-pyrimidine derivatives.
- Structural confirmation by X-ray crystallography in similar compounds supports the reliability of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings.
Scientific Research Applications
Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Melting Points: The pyrazolo-pyrimidine derivative (227–230°C) has a higher melting point than the cyclopenta-fused analog (108–109°C) , likely due to increased rigidity and intermolecular interactions in the former. Ethyl 2-amino-4-methylthiophene-3-carboxylate exhibits strong hydrogen bonding, influencing its crystalline stability .
- Molecular Weight and Solubility: Compounds with bulky substituents (e.g., cyclopenta-fused thiophene in ) may exhibit lower solubility in polar solvents compared to simpler esters like Methyl 3-amino-4-methylthiophene-2-carboxylate .
Biological Activity
Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly as an orexin receptor antagonist. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a thiophene ring substituted with a pyrimidine moiety and a carboxylate group. It is synthesized through various methods, including condensation reactions involving appropriate thiophene derivatives and pyrimidine-containing reagents. The synthesis typically yields the compound in good purity, suitable for biological testing .
Orexin Receptor Antagonism
One of the primary areas of investigation for this compound is its role as an antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, appetite, and sleep-wake cycles. The antagonism of these receptors has implications for treating conditions such as insomnia, narcolepsy, and obesity .
Table 1: Summary of Orexin Receptor Antagonism Studies
| Study Reference | Compound Tested | Receptor Type | IC50 (µM) | Effect |
|---|---|---|---|---|
| This compound | OX1 | 0.5 | Antagonist | |
| This compound | OX2 | 0.7 | Antagonist |
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Results
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
Cytotoxicity Studies
Cytotoxicity assessments on cancer cell lines have demonstrated that this compound has moderate cytotoxic effects. For instance, in studies involving renal carcinoma cell lines, the compound showed an IC50 value of approximately 19 µM, indicating its potential as a chemotherapeutic agent .
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| Renal Carcinoma RFX 393 | 19 |
| MDA-MB-435 | 25 |
Case Study: Orexin Receptor Antagonism in Sleep Disorders
A recent study explored the efficacy of this compound in a rodent model of sleep disorders. The results indicated that administration of the compound led to a significant reduction in wakefulness and an increase in sleep duration compared to control groups. This suggests its potential application in treating sleep-related disorders .
Case Study: Antimicrobial Efficacy Against Resistant Strains
Another investigation focused on the antimicrobial efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The study revealed that this compound maintained effectiveness against these strains, highlighting its potential as a lead compound for developing new antimicrobial therapies .
Q & A
Q. What are the established synthetic methodologies for Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step routes, including nucleophilic substitution, cyclization, or coupling reactions. Key steps include:
- Reflux conditions : Use anhydrous solvents (e.g., CH₂Cl₂) under nitrogen to prevent hydrolysis of sensitive intermediates .
- Purification : Reverse-phase HPLC with gradients (e.g., 30% → 100% methanol/water) ensures high purity (>95%) .
- Catalysts : Acidic or basic catalysts (e.g., DCC for amide bond formation) improve reaction efficiency for acrylamide or ester linkages .
Optimization Strategies : - Vary reaction time (e.g., overnight reflux for complete conversion) .
- Use stoichiometric excess (1.2 equivalents) of reagents like anhydrides to drive reactions to completion .
Q. Example Synthesis Table :
| Step | Reagents/Conditions | Yield | Key Observations | Reference |
|---|---|---|---|---|
| Intermediate formation | CH₂Cl₂, N₂, reflux | 67% | White solid, m.p. 223–226°C | |
| HPLC purification | Methanol-water gradient | 95% purity | IR confirms C=O (1700 cm⁻¹) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- 1H/13C NMR :
- Thiophene protons appear as doublets (δ 6.8–7.5 ppm). Pyrimidine protons resonate as singlets (δ 8.1–8.5 ppm) .
- Ester carbonyls (C=O) appear at δ 165–170 ppm in 13C NMR .
- IR Spectroscopy :
- Strong absorption bands at 1700–1750 cm⁻¹ (C=O ester), 1600–1650 cm⁻¹ (C=N pyrimidine) .
- Melting Point : Sharp melting ranges (e.g., 213–216°C) indicate purity .
Advanced Research Questions
Q. How can researchers address contradictory biological activity data for this compound across different in vitro assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Strategies include:
- Dose-Response Analysis : Establish IC₅₀ values under standardized conditions (e.g., 24–72 hr incubation) .
- Orthogonal Assays : Validate antibacterial activity (e.g., MIC testing) with cytotoxicity assays (e.g., MTT) to rule off-target effects .
- Purity Verification : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results .
Q. What computational or experimental strategies are recommended for elucidating the electronic and steric effects of substituents on the thiophene-pyrimidine core?
- Methodological Answer :
- DFT Calculations : Model HOMO/LUMO energies to predict reactivity (e.g., electron-withdrawing groups on pyrimidine lower LUMO) .
- X-Ray Crystallography : Use SHELX software for refinement to resolve bond angles and confirm steric hindrance from substituents (e.g., methyl groups) .
- SAR Studies : Synthesize derivatives (e.g., ethyl esters, halogenated analogs) and correlate substituent bulk (e.g., tert-butyl) with activity .
Q. Example SAR Table :
Q. How can X-ray crystallography using SHELX software aid in confirming the molecular structure of this compound derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution (≤1.0 Å) synchrotron data to resolve overlapping electron densities for the thiophene-pyrimidine core .
- Refinement in SHELXL : Apply restraints for disordered groups (e.g., ester moieties) and validate via R-factor convergence (<5%) .
- Validation Tools : Check CIF files with PLATON to identify missed symmetry or thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
